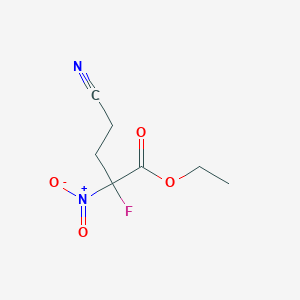
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate is an organic compound with a complex structure that includes cyano, fluoro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-2-fluoro-2-nitrobutanoate typically involves multi-step organic reactions. One common method includes the nitration of an appropriate precursor, followed by fluorination and cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups in place of the fluoro or cyano groups.
Scientific Research Applications
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound’s derivatives may have pharmaceutical applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-cyano-2-fluoro-2-nitrobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano, fluoro, and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trichloro-2-cyano-2-butenoate
- Ethyl 4-cyano-2-fluoro-2-nitrobutanoate
Uniqueness
This compound is unique due to the presence of both fluoro and nitro groups, which confer distinct reactivity and properties compared to similar compounds. This combination of functional groups makes it particularly valuable in synthetic chemistry and research applications.
Properties
CAS No. |
110683-81-3 |
|---|---|
Molecular Formula |
C7H9FN2O4 |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
ethyl 4-cyano-2-fluoro-2-nitrobutanoate |
InChI |
InChI=1S/C7H9FN2O4/c1-2-14-6(11)7(8,10(12)13)4-3-5-9/h2-4H2,1H3 |
InChI Key |
MPJIEXRJXYAHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC#N)([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















